Product packaging for Ulmoside A(Cat. No.:)

Ulmoside A

Cat. No.: B13446719
M. Wt: 466.4 g/mol
InChI Key: OSFCFXQMAHURHU-FUXFQZNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulmoside A, identified as (2S,3S)-(+)-3',4',5,7-tetrahydroxydihydroflavonol-6-C-β-d-glucopyranoside, is a flavonoid 6-C-glycoside first isolated from the medicinal plant Ulmus wallichiana . This natural compound is characterized by a stable C-C bond between the taxifolin aglycone and a D-glucose moiety, making it resistant to enzymatic hydrolysis and potentially more bioavailable than O-glycosides for research purposes . Research Applications and Value: this compound is a multi-target compound of significant interest in several research fields. In bone research , it has demonstrated strong bone anabolic properties, stimulating osteoblast differentiation and bone formation, making it a candidate for studying osteoporosis and bone fracture healing . In neuroscience , this compound exhibits notable neuroprotective activity by attenuating lipopolysaccharide-induced oxidative stress, mitochondrial dysfunction, and intrinsic apoptosis in neuronal cells, suggesting potential for investigating neurodegenerative diseases . Furthermore, its role as an adiponectin agonist points to applications in metabolic disease research , including studies on diabetes and obesity . Its broad bioactivity also extends to possessing antioxidative and anti-apoptotic properties . Mechanism of Action: The compound's mechanisms are area-specific. In models of neuronal death, it protects cells by reducing reactive oxygen species generation, preventing glutathione depletion, and inhibiting the mitochondrial apoptotic pathway, including cytochrome c translocation and caspase-3 activation . In bone biology, it promotes osteoblast differentiation, as assessed by alkaline phosphatase activity . Compared to other flavonoids, this compound has been shown to potently inhibit osteoclast differentiation, with one study reporting an IC50 of 10.3 μM . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O12 B13446719 Ulmoside A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18-,19-,20+,21+/m1/s1

InChI Key

OSFCFXQMAHURHU-FUXFQZNLSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

Isolation and Structural Elucidation of Ulmoside a

Methodologies for Isolation from Plant Sources

Ulmoside A has been identified and isolated from the bark of several plant species, notably Ulmus wallichiana, commonly known as the Himalayan Elm, and Garcinia buchananii. wikipedia.orgcenmed.comsenescence.infouni.lu The bark of Ulmus wallichiana is traditionally used in some parts of India for treating bone fractures, which prompted chemical investigations into its constituents. wikipedia.orgsenescence.infouni.lu

The isolation of natural products like this compound from plant materials is typically a multi-step process that can be challenging and may involve the use of organic solvents. wikipedia.org Chemical investigation of the bark extract of Ulmus wallichiana has led to the isolation of this compound along with other flavonoid C-glycosides. senescence.infouni.lu

Chromatographic techniques are essential for separating this compound from other compounds present in the plant extract. Semipreparative reverse-phase high-performance liquid chromatography (HPLC) has been successfully employed for the separation of this compound and its diastereomers. wikipedia.orgwikipedia.org This technique is crucial for obtaining pure samples necessary for detailed structural characterization.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds. For this compound, a combination of techniques provides comprehensive information about its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. It is considered a definitive method for the structural verification and elucidation of new compounds. embrapa.br NMR excels in offering direct insights into molecular structures, which is crucial for unambiguous identification. uni.lu

For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used. nih.govnih.gov Standard NMR datasets for structural elucidation typically include one-dimensional spectra such as ¹H and ¹³C NMR, as well as two-dimensional correlation spectra. These two-dimensional techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about couplings between protons and carbons, allowing for the assignment of signals and the mapping of the molecular skeleton. nih.gov In some cases, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space correlations, providing insights into the molecule's three-dimensional structure. nih.gov

Analysis of the NMR spectra of this compound allows for the identification of signals corresponding to the flavanonol core and the attached glucose moiety, as well as the determination of their connectivity. For instance, the ¹³C NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the carbonyl carbon (C-4), aromatic carbons of the A and B rings, and the carbons of the glucopyranosyl unit. nih.gov The chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra are compared with reported values and databases to confirm the proposed structure.

Table 1: Selected ¹³C NMR Data for this compound (125 MHz, DMSO-d₆) nih.gov

Carbon NumberChemical Shift (δ, ppm)
C-4198.0
C-7166.0
C-5162.6
C-9161.3
C-3'145.8
C-4'145.0
C-1'128.0
C-6'119.4
C-2'115.3
C-5'115.1
C-6106.0
C-10100.2
C-894.7
C-282.9
C-5''81.6
C-3''79.1
C-1''72.9
C-371.6
C-2''70.7
C-4''70.3
C-6''61.6

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. It is a predominant tool in natural product studies due to its high-throughput capabilities and sensitivity. uni.lu MS is routinely used for molecular formula assignment. embrapa.brnih.gov

For this compound, mass spectrometry confirms its molecular weight and provides insights into its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, can determine the exact mass of the molecule, allowing for the precise determination of its elemental composition and thus its molecular formula. uni.lu

This compound has a molecular formula of C₂₁H₂₂O₁₂ and a molecular weight of 466.39 g/mol . sigmaaldrich.comwikipedia.orgottokemi.comuni.luuni.lu The accurate mass is reported as 466.11. sigmaaldrich.com In electrospray ionization mass spectrometry (ESI-MS), molecular ion peaks such as [M + H]⁺ and [M - H]⁻ can be observed, corresponding to the protonated and deprotonated molecular ions, respectively. nih.gov The detection of a peak at m/z 467 in the QTOF mass spectrum of Ulmus wallichiana bark extract corresponds to this compound ([M + H]⁺). uni.lu Mass spectrometry can also be hyphenated with chromatography, such as HPLC-MS, to aid in the identification of compounds in complex mixtures. nih.govnih.gov

Table 2: Molecular Data for this compound

PropertyValue
Molecular FormulaC₂₁H₂₂O₁₂
Molecular Weight466.39 g/mol
Accurate Mass466.11

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a substance. Chiral molecules exhibit a CD spectrum when they contain chromophores that are either intrinsically chiral or are placed in a chiral environment.

For this compound, CD data analysis is employed to establish its absolute configuration. cenmed.com Interestingly, this compound and its diastereomer, (2R,3R)-taxifolin-6-C-β-D-glucopyranoside, show similar chemical shifts in their NMR spectra. wikipedia.org However, they can be distinguished by their CD spectra, highlighting the importance of this technique in confirming stereochemical assignments. wikipedia.org

Mass Spectrometry (MS) in Molecular Formula Assignment

Confirmation of Absolute Stereochemistry

The absolute stereochemistry of this compound has been established through a combination of spectroscopic analysis, particularly CD data, and comparison with known compounds or synthetic standards. cenmed.com The assigned stereochemistry for this compound is (2S,3S). sigmaaldrich.comwikipedia.orgottokemi.com

Further confirmation of the absolute stereochemistry has been achieved by comparing the analytical data of synthetically prepared this compound with that of a natural sample. wikipedia.orgwikipedia.orgwikipedia.org The successful correlation of the spectroscopic data, including CD spectra, between the synthetic and natural samples provides strong evidence for the correctness of the assigned absolute configuration. This process is a critical step in the structural elucidation of complex natural products.

Biological Activities and Mechanistic Investigations of Ulmoside a

Research on Osteoblast and Osteoclast Modulation

Ulmoside A has been identified as a compound with significant effects on bone cell function. It has been shown to promote bone formation by stimulating osteoblast activity while simultaneously inhibiting osteoclast differentiation, suggesting a favorable profile for maintaining bone health and potentially treating conditions like osteoporosis researchgate.netfrontiersin.orgnmhs.org.in.

Promotion of Osteoblast Proliferation and Differentiation In Vitro

In vitro studies have demonstrated that this compound actively stimulates the proliferation, survival, and differentiation of osteoblasts . This promotion of osteoblast function is crucial for the synthesis and mineralization of new bone matrix ijpsr.com. Research indicates that this compound increases the expression of key osteogenic markers researchgate.netnih.gov.

Molecular Pathways: Aryl Hydrocarbon Receptor (AhR) Transactivation

A key molecular mechanism identified for this compound's osteogenic effects involves the transactivation of the Aryl Hydrocarbon Receptor (AhR) . In cultured osteoblasts, this transactivation by this compound has been shown to mediate the stimulatory effects on osteoblast proliferation and differentiation . The AhR is a ligand-activated transcription factor known to play roles in various cellular processes, including differentiation uniprot.orgplos.orgnih.govnih.gov. The interaction of flavonoids, such as this compound, with AhR is an area of ongoing research mdpi.com.

Cellular Signaling: cAMP Production and Osteogenic Gene Expression

Further cellular signaling investigations revealed that this compound stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) . This increase in intracellular cAMP levels, in turn, mediates the expression of osteogenic genes . Studies in rats treated with this compound have shown increased mRNA levels of genes targeted by AhR in calvaria and bone marrow stromal cells . The stimulation of osteogenic gene expression includes markers vital for osteoblast maturation and function, such as Runx-2, BMP-2, type I collagen, and osteocalcin (B1147995) researchgate.netnih.gov.

Inhibition of Osteoclast Differentiation

While some initial findings suggested no effect on osteoclastic differentiation , subsequent research has provided evidence that this compound inhibits the differentiation of osteoclasts researchgate.netfrontiersin.orgnmhs.org.innih.gov. Osteoclasts are responsible for bone resorption, and their excessive activity contributes to bone loss.

Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Pathway Modulation

This compound has demonstrated potent inhibitory activity against the differentiation of bone marrow cells into mature osteoclasts induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) nih.gov. The RANKL/RANK/OPG system is a critical signaling pathway regulating osteoclast formation and activity nih.gov. By inhibiting RANKL-induced differentiation, this compound appears to modulate this pathway, thereby reducing the formation of bone-resorbing osteoclasts nih.gov. The reported half-maximal inhibitory concentration (IC50) for this compound's inhibition of RANKL-induced osteoclast differentiation is 10.3 μM nih.gov.

Table 1: Inhibition of RANKL-Induced Osteoclast Differentiation by this compound

CompoundEffect on RANKL-Induced Differentiation (at 10 μM)IC50 (μM)
This compound23.43% inhibition10.3
Epicatechin-7-O-β-D-apiofuranoside (E7A)47.13% inhibition6.6
CatechinNo effect>10

Data derived from research on the inhibition of RANKL-induced differentiation of bone marrow cells nih.gov.

Investigations into Metabolic Signaling Pathways

Beyond its effects on bone, this compound has also been investigated for its potential involvement in metabolic signaling pathways, particularly in the context of metabolic disorders thieme-connect.comgoogle.comcftri.res.ingoogleapis.comgoogle.comgoogle.com. Research suggests that this compound may hold promise for addressing conditions related to impaired metabolic function thieme-connect.com. It has been described as a novel small molecule ligand for adiponectin receptors googleapis.comgoogle.comgoogle.com. Adiponectin signaling plays a significant role in various metabolic processes, including glucose and lipid metabolism, and is linked to conditions such as insulin (B600854) resistance and type 2 diabetes google.com. Studies have evaluated this compound for its potential antihyperglycemic activity googleapis.comgoogle.com.

Table 2: Potential Metabolic Activities of this compound

ActivityDescription
Adiponectin Agonist ActivityDemonstrated potential to act as an agonist of adiponectin receptors. thieme-connect.comgoogleapis.comgoogle.comgoogle.com
Efficacy in Steroid-Induced Metabolic DisordersShown to be effective in treating metabolic disturbances induced by steroids. thieme-connect.com
Antihyperglycemic ActivityEvaluated for its potential to lower blood glucose levels. googleapis.comgoogle.com

Agonistic Activity towards Adiponectin Receptors (AdipoR1 and AdipoR2)

This compound has been identified as a small molecule agonist for adiponectin receptors 1 (AdipoR1) and 2 (AdipoR2). google.comgoogle.com Adiponectin receptors are considered important therapeutic targets for a range of metabolic diseases, including insulin resistance and type 2 diabetes. google.com The agonistic activity of this compound towards these receptors suggests its potential to modulate downstream signaling pathways typically activated by adiponectin. google.com

Cellular Effects on Glucose Uptake and Fatty Acid Oxidation

Evaluation of this compound has included its effects on adiponectin signaling, specifically the induction of glucose uptake and fatty acid oxidation. google.com Adiponectin signaling is known to enhance glucose uptake and fatty acid oxidation. google.com Studies have investigated how this compound, as an AdipoR1 and AdipoR2 agonist, influences these crucial metabolic processes at the cellular level. google.com

Role in Mitochondrial Function in Metabolic Contexts

The major physiological outcomes of adiponectin signaling are attributed, in part, to its role in enhancing skeletal muscle mitochondrial function and fatty acid oxidation. google.com Given that this compound acts as an adiponectin receptor agonist, its potential role in regulating mitochondrial function within metabolic contexts has been explored. google.com Mitochondrial dysfunction in adipocytes, for instance, can impact adipogenesis and insulin sensitivity, leading to altered metabolic function. nih.gov Natural products, including this compound, have been studied for their ability to regulate mitochondrial function to address metabolic disorders, primarily by promoting energy and fat metabolism. nih.gov

Neuroprotective Research in Cellular Models

This compound has demonstrated neuroprotective effects in cellular models, particularly in the context of induced neurotoxicity. nih.govnih.gov Research using lipopolysaccharide (LPS)-treated neuronal cells has provided insights into the mechanisms underlying its protective actions. nih.gov

Attenuation of Oxidative Stress

One significant neuroprotective mechanism of this compound involves the attenuation of oxidative stress. nih.gov In LPS-treated neuronal cells, which exhibit significant reactive oxygen species (ROS) generation and depletion in glutathione (B108866), this compound treatment significantly inhibited these effects. nih.gov

This compound has been shown to inhibit reactive oxygen species generation in LPS-treated neuronal cells. nih.gov ROS are produced through various intracellular enzymes, with mitochondria being a primary source during processes like oxidative phosphorylation. researchgate.netmdpi.com Cells employ sophisticated enzymatic and non-enzymatic scavenging systems to maintain ROS homeostasis. mdpi.commdpi.com While the specific ROS scavenging mechanisms of this compound are a subject of ongoing research, its ability to reduce ROS levels in stressed neuronal cells indicates a potential interaction with or modulation of these defense systems. nih.gov

The glutathione system is a critical component of the cellular antioxidant defense, playing a key role in detoxifying oxidants and maintaining redox balance. pagepressjournals.orgmdpi.comnih.gov In LPS-treated neuronal cells, a depletion in glutathione levels was observed. nih.gov Treatment with this compound significantly inhibited this depletion, suggesting that it helps preserve the integrity and function of the glutathione system under oxidative stress conditions. nih.gov The preservation of glutathione levels supports the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage. pagepressjournals.orgnih.gov

Table 1: Summary of Key Biological Activities of this compound

ActivityCellular Model/ContextObserved EffectSource
Agonistic activityAdiponectin Receptors (AdipoR1, AdipoR2)Binds to and activates receptors. google.comgoogle.com
Glucose Uptake InductionCellular models (implied by AdipoR agonism)Enhancement of glucose uptake via adiponectin signaling pathways. google.com
Fatty Acid Oxidation InductionCellular models (implied by AdipoR agonism)Enhancement of fatty acid oxidation via adiponectin signaling pathways. google.com
Mitochondrial Function EnhancementSkeletal muscle (attributed to adiponectin signaling)Role in enhancing function in metabolic contexts. google.comnih.gov
NeuroprotectionLPS-treated neuronal cells (N2A)Protection against cytotoxicity and neuronal death. nih.govnih.gov
Attenuation of Oxidative StressLPS-treated neuronal cellsInhibition of reactive oxygen species generation. nih.gov
Preservation of Glutathione SystemLPS-treated neuronal cellsInhibition of glutathione depletion. nih.gov
Inhibition of ApoptosisLPS-treated neuronal cellsInhibition of cytochrome-c translocation, modulation of Bcl-2/Bax, caspase-3 cleavage. nih.govnih.gov

Table 2: Effects of this compound on Oxidative Stress and Apoptosis Markers in LPS-Treated Neuronal Cells

MarkerLPS Treatment AloneLPS Treatment + this compoundSource
Reactive Oxygen SpeciesIncreasedInhibited nih.gov
Glutathione LevelsDepletedInhibition of depletion nih.gov
Cytochrome-c TranslocationSignificantInhibited nih.govnih.gov
Bcl-2 LevelDecreasedReverted (Increased) nih.govnih.gov
Bax LevelIncreasedReverted (Decreased) nih.govnih.gov
Caspase-3 CleavageIncreasedInhibited nih.govnih.gov
DNA FragmentationSignificantReverted nih.gov
Cleaved PARP-1 LevelAugmentedReverted nih.gov
Reactive Oxygen Species (ROS) Scavenging Mechanisms

Modulation of Apoptotic Pathways

Research indicates that this compound plays a role in modulating apoptotic pathways, the programmed cell death mechanisms essential for tissue homeostasis and defense. Studies, particularly in neuronal cells, have demonstrated its anti-apoptotic effects under certain stress conditions.

Mitochondrial Integrity and Cytochrome-c Translocation

Mitochondria are central regulators of the intrinsic apoptotic pathway. The integrity of the mitochondrial membrane is crucial, as its disruption can lead to the release of pro-apoptotic factors. Studies have shown that this compound can help maintain mitochondrial integrity. In neuronal cells treated with lipopolysaccharide (LPS), which typically induces mitochondrial impairment, this compound treatment significantly inhibited this damage. uni-freiburg.de Furthermore, LPS treatment is known to cause the translocation of cytochrome-c from the mitochondria to the cytosol, a critical step in initiating the caspase cascade. This compound treatment was found to attenuate this cytochrome-c translocation in LPS-treated neuronal cells. uni-freiburg.de The ability of this compound to restore the LPS-induced collapse of mitochondrial membrane potential further underscores its protective effect on mitochondrial integrity. These findings suggest that this compound's anti-apoptotic activity, at least in neuronal cells under LPS-induced stress, is mediated through the preservation of mitochondrial function and the prevention of cytochrome-c release. uni-freiburg.de Cytochrome c release from mitochondria is a well-established event associated with the induction of apoptosis. Permeabilization of the mitochondrial outer membrane is a key factor leading to this release.

Regulation of Bcl-2 Family Proteins (Bcl2, Bax)

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Bcl-2 proteins are generally anti-apoptotic, while Bax is a key pro-apoptotic protein. An imbalance, often characterized by decreased Bcl-2 and increased Bax levels, favors apoptosis. In neuronal cells exposed to LPS, a decrease in Bcl-2 levels and an increase in Bax levels were observed. uni-freiburg.de this compound treatment was shown to attenuate these changes, helping to restore a more favorable balance between Bcl-2 and Bax. uni-freiburg.de This suggests that this compound exerts its anti-apoptotic effect, in part, by modulating the expression or activity of these key Bcl-2 family proteins, thereby influencing the mitochondrial apoptotic pathway. The interaction and balance between Bax and Bcl-2 proteins are indeed crucial for the regulation of apoptosis. Bcl-2 can heterodimerize with Bax, preventing Bax from forming pores in the mitochondrial membrane and thus inhibiting the release of cytochrome c and the subsequent initiation of apoptosis.

Caspase Cascade Inhibition

Caspases are a family of cysteine proteases that serve as the primary executioners of apoptosis, cleaving various cellular substrates and leading to the dismantling of the cell. The activation of an initiator caspase, such as caspase-9 (often triggered by cytochrome c release), leads to the activation of effector caspases, including caspase-3, which then carry out the bulk of the proteolytic activity during apoptosis. In LPS-treated neuronal cells, an increase in cleaved caspase-3, an indicator of caspase activation, was observed. uni-freiburg.de this compound treatment attenuated this increase in cleaved caspase-3. uni-freiburg.de Furthermore, LPS treatment led to augmented levels of cleaved Poly (ADP-Ribose) polymerase 1 (PARP-1), a known substrate of activated caspase-3, and this compound treatment significantly reverted this effect. uni-freiburg.de These findings indicate that this compound can inhibit the caspase cascade, likely downstream of mitochondrial events, contributing to its anti-apoptotic activity. The release of cytochrome c into the cytosol is known to trigger the activation of caspases. Compounds that inhibit caspase activation can effectively block apoptosis.

Studies on Antimicrobial Activity

Beyond its effects on apoptosis, this compound has also been investigated for its potential antimicrobial properties, particularly against challenging multi-drug resistant (MDR) bacterial strains.

Evaluation against Multi-Drug Resistant Gram-Negative Bacterial Phenotypes

This compound has been evaluated for its antimicrobial activity against a panel of 14 Gram-negative bacterial strains exhibiting multi-drug resistant phenotypes. These evaluations are crucial given the growing global health crisis posed by antibiotic resistance. The study included a range of clinically relevant Gram-negative bacteria, such as Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Providencia stuartii, Enterobacter cloacae, and Pseudomonas aeruginosa. The results of this evaluation, which often involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against the bacterial strains, provide insights into the spectrum and potency of this compound's antibacterial effects. Among a group of tested natural products, flavonoids, including this compound, demonstrated notable activity against these MDR Gram-negative bacteria.

The following table presents the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound (compound 18) against a panel of multi-drug resistant Gram-negative bacteria, as reported in a study.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli ATCC 87391024> 1024
Escherichia coli AG1025121024
Escherichia coli AG1001024> 1024
Enterobacter aerogenes ATCC 130485121024
Enterobacter aerogenes EA275121024
Klebsiella pneumoniae ATCC 112965121024
Klebsiella pneumoniae Kp555121024
Klebsiella pneumoniae Kp635121024
Providencia stuartii PST5121024
Providencia stuartii ATCC 299145121024
Enterobacter cloacae BM475121024
Enterobacter cloacae ECCI65121024
Pseudomonas aeruginosa PA011024> 1024
Pseudomonas aeruginosa PA1245121024

Structure Activity Relationship Sar Studies of Ulmoside a and Its Analogs

Identification of Key Structural Features for Biological Potency

The core structure of Ulmoside A is a dihydroflavonol aglycone linked to a glucose moiety via a carbon-carbon (C-C) bond, a characteristic of C-glycosides pharmaffiliates.comthieme.de. This C-glycosidic linkage is known to influence the stability and biological activity of flavonoids compared to their O-glycoside counterparts google.com.

While specific detailed SAR studies solely focused on this compound's key structural features are not extensively detailed in the search results, general principles of flavonoid SAR can be applied and are often investigated when studying glycosylated flavonoids. For instance, the hydroxylation pattern on the A and B rings of the flavonoid aglycone is generally critical for antioxidant and other biological activities nih.govlookchem.com. The presence and position of hydroxyl groups can affect interactions with target enzymes or receptors and influence radical scavenging capacity lookchem.comnih.gov. The stereochemistry at the C2 and C3 positions of the C-ring in dihydroflavonols like this compound is also a key structural feature that can impact biological activity google.com. This compound possesses a (2S,3S) configuration pharmaffiliates.comgoogle.com. Its diastereomer, (2R,3R)-taxifolin-6-C-β-d-glucopyranoside, also found in nature, is studied alongside this compound, suggesting that the stereochemistry at these positions is relevant to their distinct or overlapping activities thieme.degoogle.com.

Impact of Glycosylation Pattern on Bioactivity Profiles

Glycosylation, the attachment of a sugar moiety to an aglycone, significantly impacts the pharmacokinetic and pharmacodynamic properties of natural compounds, including flavonoids mdpi-res.comresearchgate.net. In the case of this compound, the presence of a β-D-glucopyranosyl unit at the C6 position of the A ring is a defining feature pharmaffiliates.comcymitquimica.com.

C-glycosylation, as seen in this compound, generally confers greater stability against enzymatic hydrolysis compared to O-glycosylation google.com. This increased stability can lead to a longer half-life and potentially sustained biological activity in vivo. The sugar moiety can also influence solubility, membrane permeability, and interaction with specific transporters or receptors researchgate.net.

Studies on other C-glycosyl flavonoids, such as mangiferin (B1668620) and isomangiferin, highlight how the position and type of sugar can affect biological activities like antioxidant and anti-cancer properties researchgate.net. While direct comparative studies on this compound with different glycosylation patterns were not found, research on related compounds suggests that altering the sugar unit or its linkage position would likely modulate this compound's bioactivity profile. For example, the high hydrophilicity imparted by the glucose moiety in this compound was noted to potentially reduce its antimicrobial potency in one study nih.gov.

Role of Aglycone Moiety in Receptor Binding and Signaling

The aglycone of this compound is a taxifolin (B1681242) (dihydroquercetin) derivative lookchem.comgoogle.com. The aglycone is primarily responsible for interacting with biological targets, while the glycone can influence its delivery and binding affinity mdpi-res.comresearchgate.net. The taxifolin aglycone contains multiple hydroxyl groups on its A and B rings, which are known to participate in hydrogen bonding and other interactions with proteins lookchem.comnih.gov.

Research suggests that this compound may act as a ligand for adiponectin receptors, which are involved in metabolic processes google.com. The aglycone moiety would be the primary component interacting with the receptor binding site, with the glucose unit potentially influencing the binding mode or contributing to additional interactions.

Computational Chemistry in SAR Elucidation

Computational chemistry techniques, such as molecular docking and dynamics simulations, are powerful tools for understanding the SAR of compounds like this compound at a molecular level nih.govnih.gov. These methods can provide insights into the preferred binding conformations of a ligand with its target protein and the nature of the interactions involved nih.govpjps.pk.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is used to predict the binding pose and affinity of a ligand within a protein's binding pocket nih.govpjps.pk. By computationally docking this compound and its potential analogs to target proteins (e.g., adiponectin receptors, enzymes), researchers can:

Identify key amino acid residues in the binding site that interact with specific parts of the this compound structure (e.g., hydroxyl groups on the aglycone, the glucose moiety).

Estimate the binding energy, providing a theoretical measure of the compound's affinity for the target.

Compare the predicted binding modes and affinities of this compound and its analogs to explain observed differences in biological activity.

While specific published studies detailing molecular docking and dynamics simulations specifically for this compound were not found in the immediate search results, these techniques are routinely applied to other flavonoids and glycosylated natural products to elucidate their SAR and mechanisms of action nih.govpjps.pk. Applying these methods to this compound would involve:

Obtaining or modeling the 3D structure of this compound and its analogs.

Identifying potential protein targets based on known or predicted biological activities (e.g., metabolic disorder-related proteins, inflammatory enzymes).

Using docking software to predict binding poses and affinities.

Performing molecular dynamics simulations to assess the stability and dynamics of the most promising complexes.

Such computational studies would complement experimental SAR data by providing a molecular rationale for the observed biological effects and guiding the design of novel this compound analogs with improved properties.

Advanced Research Methodologies for Ulmoside a Studies

Analytical Techniques for Quantitative and Qualitative Assessment

Precise analytical methods are paramount for the accurate identification, characterization, and quantification of Ulmoside A in various sample types, from botanical extracts to biological matrices.

High-Performance Liquid Chromatography (HPLC) in Biological Samples

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the separation and quantification of this compound. While extensively applied in the analysis of plant extracts containing this compound and for the separation of synthetic forms, its application in biological samples is a critical aspect of pharmacokinetic and pharmacodynamic studies lsu.eduresearchgate.netgoogle.comthieme-connect.comthieme-connect.com. The development of specific HPLC methods is essential to isolate this compound from the complex environment of biological fluids or tissues, enabling accurate measurement of its concentration over time. An achiral semipreparative reverse-phase HPLC method has been successfully developed for the separation of this compound from its diastereomer, (2R,3R)-taxifolin-6-C-β-D-glucopyranoside researchgate.netthieme-connect.comthieme-connect.com. This method employs a gradient elution with acetonitrile (B52724) and water, a flow rate of 1.0 mL/min, and detection at 290 nm, with this compound exhibiting a characteristic retention time google.com. The correlation of analytical data from synthetic and natural this compound samples using HPLC has been instrumental in confirming the compound's absolute stereochemistry researchgate.netthieme-connect.comthieme-connect.com. Pharmacokinetic studies in rats, which would involve the analysis of this compound in plasma, further underscore the applicability of HPLC in biological sample analysis researchgate.net.

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) provides invaluable data for the structural confirmation and identification of this compound. Coupled with chromatographic techniques (LC-MS or HPLC-MS), it allows for detailed profiling of this compound in complex matrices. Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (Q-TOF HRMS) utilizing an electrospray ionization (ESI) interface has been employed for the identification of this compound, particularly in extracts from Ulmus wallichiana niscpr.res.inresearchgate.net. Analysis in positive ion mode (m/z [M+H]+) reveals a characteristic peak at m/z 467 corresponding to this compound niscpr.res.inresearchgate.net. LC/MS and HPLC-ESI-MS techniques are crucial for comprehensive chemical profiling, enabling accurate mass measurements and contributing to the authentication and quality control of samples containing this compound niscpr.res.inresearchgate.netnih.govresearchgate.netmdpi.com. MS analysis has detected peaks for this compound at m/z 467 [M + H]+ and 465 [M − H]- researchgate.net.

In Vitro Biological Assay Systems

In vitro biological assays are essential for dissecting the cellular and molecular effects of this compound under controlled laboratory conditions.

Cell Culture Models for Osteogenesis, Neuroprotection, and Metabolism

Cell culture models are widely utilized to investigate the diverse biological activities of this compound at the cellular level.

Osteogenesis: Cell culture models are instrumental in studying the impact of this compound on bone cell differentiation and function. Research has demonstrated that this compound can influence both osteoblast differentiation, promoting bone formation, and osteoclast differentiation, inhibiting bone resorption nih.govresearchgate.net. Studies using bone marrow cells (BMCs) have shown that this compound potently inhibits RANKL-induced osteoclast differentiation, a key process in bone resorption, with an observed IC50 value of 10.3 μM nih.gov. Furthermore, this compound has been reported to enhance the differentiation of preosteoblasts and increase extracellular matrix mineralization in both preosteoblast and bone marrow cell cultures researchgate.net.

Neuroprotection: While research predominantly focuses on bone and metabolic effects, initial investigations have explored the neuroprotective potential of this compound using neuronal cell cultures. Treatment with this compound has shown protective effects against cytotoxicity, oxidative stress (reactive oxygen species generation and glutathione (B108866) depletion), and mitochondrial dysfunction induced by inflammatory stimuli like lipopolysaccharide (LPS) in neuronal cells researchgate.net.

Metabolism: Cell-based assays are employed to investigate the metabolic effects of this compound. Studies have suggested that this compound may act as an agonist for adiponectin receptors google.com. Using cell lines such as HEK293, researchers have assessed this compound's ability to enhance PPAR ligand activity and its direct binding to adiponectin receptors AdipoR1 and AdipoR2 through techniques like competitive radio-ligand binding assays google.com. These assays provide insights into the molecular targets and pathways involved in this compound's metabolic effects.

In Vitro Osteogenesis Data for this compound

Assay TypeEffect on Osteoclast Differentiation (RANKL-induced BMCs)IC50 (µM)Reference
TRAP stainingInhibition10.3 nih.gov
Osteoclast differentiation (BMCs)Inhibition (23.43% at 10 µM)- nih.gov
Preosteoblast differentiationIncreased- researchgate.net
Extracellular matrix mineralizationHigher in preosteoblast and bone marrow cells- researchgate.net

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are critical for identifying and characterizing the molecular interactions of this compound, including its potential to inhibit enzymes or bind to specific receptors.

Enzyme Inhibition: While direct enzyme inhibition data for this compound is not extensively detailed in the provided search results, studies on related flavonoid compounds from Eucommia ulmoides have explored enzyme inhibitory activities, such as the inhibition of DNA strand breaking lsu.edu. This indicates that biochemical assays targeting various enzymes relevant to this compound's potential therapeutic areas, such as those involved in bone remodeling or metabolic pathways, could be employed.

Receptor Binding: Receptor binding assays are crucial for confirming and quantifying the interaction between this compound and its target receptors. Competitive radio-ligand binding assays have been successfully used to demonstrate the direct binding of this compound to adiponectin receptors AdipoR1 and AdipoR2 google.com. These assays involve incubating the receptor with a labeled ligand and varying concentrations of this compound to determine its binding affinity and efficacy as a receptor ligand.

Future Research Directions and Translational Perspectives

Exploration of Unidentified Biological Targets and Pathways

While Ulmoside A is suggested to be an adiponectin receptor agonist and has shown effects on osteoblast activity and metabolic disorders, the full spectrum of its biological targets and the intricate pathways it influences remain to be comprehensively explored. Research indicates that this compound can influence signaling pathways crucial for cell survival and function, but specific details require further investigation. ontosight.ai Studies on Eucommia ulmoides extracts, which contain this compound and other compounds, have identified core targets and pathways related to hyperuricemia and inflammation, such as ALB, IL6, GAPDH, AKT1, TNF, VEGFA, TP53, SRC, CASP3, STAT3, and pathways like PI3K-AKT signaling. nih.gov Further research is needed to specifically delineate which of these targets and pathways are directly modulated by this compound. Understanding these interactions at a molecular level is crucial for fully appreciating its therapeutic potential and identifying new applications.

Development of Novel Synthetic Routes for Complex Analogs

The total synthesis of this compound has been achieved, offering a foundation for further chemical exploration. thieme.deresearchgate.net Key elements of existing synthesis methods include C-glycosidation reactions. researchgate.netresearchgate.net Future research should focus on developing novel and more efficient synthetic routes. This includes exploring stereoselective synthesis strategies to obtain pure isomers, which can have significant therapeutic advantages such as improved efficacy and bioavailability. researchgate.net The development of diverse synthetic approaches will also facilitate the creation of complex analogs of this compound. These analogs, with modified structures, can be designed to enhance desired biological activities, improve pharmacokinetic properties, or target specific pathways, thus expanding the potential therapeutic landscape based on the this compound scaffold.

Comprehensive Elucidation of Biosynthetic Pathways in Natural Sources

This compound is a natural product found in Ulmus wallichiana and Eucommia ulmoides. coompo.comkoreascience.kr While the broad categories of compounds in these plants, such as flavonoids and iridoids, are known to be derived from pathways like the shikimic acid and mevalonic acid pathways, the specific biosynthetic route leading to this compound is not fully elucidated. lsu.edu Understanding the enzymes and genetic regulation involved in the formation of the C-glycosidic bond and the specific hydroxylation patterns in this compound is a critical area for future research. mdpi.com Comprehensive elucidation of the biosynthetic pathway will provide insights into how the plant naturally produces this compound and could potentially lead to strategies for increasing its yield through metabolic engineering or sustainable production methods.

Interdisciplinary Research Integrating Omics Technologies

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. While omics studies have been applied to the Ulmus genus to understand genetic diversity, growth, and stress responses, the specific application of these technologies to understand this compound production and its effects at a systems level is an important future direction. nih.govresearchgate.netnih.gov Integrating data from these different omics layers can provide a holistic view of how this compound is synthesized in the plant and how it interacts with biological systems. For instance, transcriptomics and metabolomics can help identify genes and enzymes involved in its biosynthesis, while proteomics can reveal its protein targets. This interdisciplinary approach can uncover novel insights into its mechanisms of action and identify biomarkers related to its effects.

Application in Research Models for Disease Pathophysiology Studies

This compound has shown potential in mitigating metabolic disorders and has effects on bone cells, suggesting its relevance in conditions like osteoporosis and metabolic syndrome. google.comcftri.res.inresearchgate.net Future research should involve the extensive application of this compound in various in vitro and in vivo research models to study disease pathophysiology. This includes utilizing cell-based assays to understand its effects on specific cell types involved in metabolic diseases, bone health, and other relevant conditions. Animal models of diseases, such as steroid-induced metabolic disorders or osteoporosis models, can be used to evaluate its efficacy, understand its pharmacokinetics and pharmacodynamics, and investigate its effects on disease progression and underlying mechanisms. google.comcftri.res.in Furthermore, exploring its potential in models for other conditions where flavonoids and related compounds have shown activity, such as inflammatory diseases or neurodegenerative disorders, could reveal new therapeutic avenues. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.